2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11-5-7-12(8-6-11)9-10-23(21,22)18-14-4-2-3-13(17)15(14)16(19)20/h2-10,18H,1H3,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGBXNPJFVNFLL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 325.37 g/mol
This compound features a fluorine atom, a sulfonamide group, and an ethene moiety, which are significant for its biological activity.
The biological activity of 2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid primarily involves its interaction with specific biological targets. The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including pH regulation and fluid secretion.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may interact with specific receptors, leading to alterations in signaling pathways.
Biological Activity and Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The following sections detail these activities as they pertain to 2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid.
Anti-inflammatory Activity
Studies have shown that sulfonamide derivatives can exhibit significant anti-inflammatory effects. For instance:
- In vitro Studies : Compounds similar to 2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid have demonstrated the ability to reduce the production of pro-inflammatory cytokines in cell cultures.
- In vivo Models : Animal models have shown reduced inflammation markers when treated with sulfonamide derivatives.
Antitumor Activity
The potential antitumor effects of this compound are also noteworthy:
- Cell Line Studies : Research involving various cancer cell lines has indicated cytotoxic effects at specific concentrations, suggesting a possible role in cancer therapy.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Data Tables and Case Studies
Case Studies
- Case Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal explored the anti-inflammatory properties of sulfonamide derivatives. It was found that compounds similar to 2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid significantly inhibited the expression of TNF-alpha in macrophages.
- Case Study on Antitumor Activity : Another study examined the effects of this compound on breast cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism often involves enzyme inhibition, particularly those responsible for bacterial cell wall synthesis.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound also shows promise in anticancer research, particularly against specific cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest | |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
In Vitro Anticancer Effects
A notable study investigated the effects of this compound on human breast cancer cell lines. Treatment with concentrations ranging from 10 to 50 µM resulted in a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves several steps:
- Fluorination : Utilizing reagents like Selectfluor.
- Methylation : Employing methyl iodide or dimethyl sulfate.
- Sulfonylation : Using sulfonyl chlorides under basic conditions.
- Coupling Reactions : Implementing Heck or Suzuki-Miyaura coupling for ethenyl linkage formation.
Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity, allowing researchers to modify the compound for enhanced efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes align with several classes of molecules documented in the evidence. Below is a detailed comparison:
Sulfonylamino-Containing Inhibitors (e.g., MP-A08)
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) shares a sulfonylamino group and 4-methylphenyl moiety with the target compound. Key differences include:
- Target specificity: MP-A08 is a dual SphK1/2 inhibitor (Ki = 27 μM and 7 μM, respectively) due to its ATP-competitive iminomethyl linker . The target compound lacks this linker, suggesting divergent binding modes.
Fluorinated Benzoic Acid Derivatives (e.g., Patent Compounds)
European patent compounds (e.g., EP 4 374 877 A2) feature multiple fluorine atoms and trifluoromethyl groups but differ in core structure (e.g., diazaspiro rings). Comparisons include:
- Pharmacokinetics (PK) : Patent compounds with trifluoromethyl groups often exhibit enhanced metabolic stability but increased molecular weight, which the target compound avoids .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares a sulfonylurea bridge but replaces the ethenyl group with a triazine ring. Key contrasts:
- Application : Metsulfuron methyl is herbicidal, targeting acetolactate synthase in plants, while the target compound’s benzoic acid core may favor mammalian enzyme interactions .
- Substituent effects : The triazine ring in sulfonylureas confers herbicidal activity, whereas the target compound’s ethenyl group could enable π-π stacking in protein binding .
Stilbene Derivatives (e.g., 1,3-Benzenediol,5-[(1E)-2-(4-Methylphenyl)Ethenyl])
Stilbene analogs (e.g., compound 1 from Kragujevac J. Sci.) share the ethenyl-4-methylphenyl motif but lack sulfonylamino and benzoic acid groups. Comparisons highlight:
- PK profiles: Stilbene derivatives with hydroxyl or methoxy groups exhibit improved oral bioavailability, whereas the target compound’s sulfonylamino group may reduce membrane permeability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:
- Sulfonamide Formation : Reacting 2-fluoro-6-aminobenzoic acid with (E)-2-(4-methylphenyl)ethenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Temperature control (0–5°C) minimizes hydrolysis of the sulfonyl chloride .
- Stereoselective Coupling : The (E)-ethenyl group is introduced via Heck coupling or Wittig reactions, requiring palladium catalysts or phosphonium ylides, respectively. Solvent choice (e.g., DMF or THF) and inert atmosphere are critical to prevent side reactions .
- Yield Optimization : Alkali salts (e.g., sodium salts of sulfinic acids) improve reaction efficiency in sulfonation steps, as noted in analogous syntheses .
Q. Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR confirm the presence of the fluorine atom and (E)-ethenyl geometry. Chemical shifts for the sulfonamide proton (δ 10–12 ppm) and fluorine (δ -110 to -120 ppm) are diagnostic .
- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI or APCI) validate purity (>95%) and molecular weight ([M+H] expected at ~392 g/mol).
- X-ray Crystallography : For unambiguous stereochemical confirmation, single-crystal X-ray diffraction resolves the (E)-configuration of the ethenyl group, as demonstrated in structurally related sulfonamides .
Advanced Research Questions
Q. How does the electronic nature of the sulfonamide group influence the compound's reactivity in subsequent derivatization reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonamide group deactivates the aromatic ring, directing electrophilic substitution to the meta position. This necessitates careful selection of coupling partners (e.g., Buchwald-Hartwig amination for C–N bond formation) .
- Acid-Base Behavior : The benzoic acid moiety (pKa ~2.5) and sulfonamide (pKa ~10) create pH-dependent solubility, complicating aqueous reactions. Buffered conditions (pH 7–8) stabilize the carboxylate and sulfonamide forms .
- Case Study : In analogous compounds, fluorinated sulfonamides exhibit enhanced stability against enzymatic degradation, making them suitable for probing biological targets .
Q. What strategies mitigate competing side reactions during the introduction of the ethenyl sulfonamide moiety?
- Methodological Answer :
- Steric Hindrance Management : Bulky substituents on the ethenyl group (e.g., 4-methylphenyl) can slow sulfonylation. Using excess sulfonyl chloride (1.5–2 eq.) and low temperatures (0°C) suppresses dimerization .
- Catalytic Optimization : Palladium-based catalysts (e.g., Pd(OAc)/PPh) improve regioselectivity in Heck couplings. Additives like silver carbonate scavenge halide byproducts .
- Contradiction Resolution : Patent methods (e.g., EP 1669347A1) report higher yields with sodium sulfinate salts, while academic studies highlight THF/water biphasic systems for easier purification .
Q. How can researchers validate the biological activity of this compound against hypothesized targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In Silico Docking : Molecular modeling (AutoDock, Schrödinger) predicts binding affinity to sulfonamide-sensitive targets like carbonic anhydrase or tyrosine kinases. Fluorine’s electronegativity enhances binding via halogen bonds .
- Enzyme Assays : Fluorimetric assays (e.g., Z’-LYTE®) measure inhibition of enzymatic activity. For example, IC values for related fluorinated sulfonamides range from 10–100 nM in carbonic anhydrase inhibition .
- Structural Analogues : Compare activity with non-fluorinated or (Z)-ethenyl analogues to isolate electronic and steric contributions. Data from triazolothiadiazine derivatives suggest fluorine’s role in improving metabolic stability .
Data Contradiction Analysis
- Synthetic Yields : Patent claims (e.g., EP 1669347A1) report >80% yields using sodium sulfinate salts, whereas academic syntheses often achieve 50–60% due to competing hydrolysis . Resolution: Strict anhydrous conditions and slow reagent addition improve reproducibility.
- Biological Activity : Some studies report potent enzyme inhibition, while others note limited cellular permeability. Solution: Prodrug strategies (e.g., esterification of the carboxylate) enhance bioavailability, as seen in fluorinated benzoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
